4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

Sigma-1 Receptor Binding Affinity Pain

This 4-butyl substituted spirocyclic scaffold is a critical tool for medicinal chemistry SAR studies, offering a unique lipophilic/steric profile distinct from 4-ethyl or 4-aryl analogs. It is essential for systematically optimizing dual σ1R/MOR activity and selectivity, enabling reproducible research and novel IP generation.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
Cat. No. B11892737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCCN1CCOC2(C1)CCNCC2
InChIInChI=1S/C12H24N2O/c1-2-3-8-14-9-10-15-12(11-14)4-6-13-7-5-12/h13H,2-11H2,1H3
InChIKeyVNESTBPAKXKYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane in Sigma-1 Receptor Research: A Quantitative Comparator Guide for Pain & CNS Drug Discovery


4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS: 1707379-03-0) is a spirocyclic scaffold within the 1-oxa-4,9-diazaspiro[5.5]undecane class. This compound class is recognized for its potential as a dual ligand targeting the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), a mechanism of interest for developing analgesics with potentially improved safety profiles [1]. The specific 4-butyl substitution on the spirocyclic core is a key structural feature that differentiates it from other analogs in this chemical series, which includes variations such as 4-alkyl and 4-aryl derivatives [2]. This guide provides a quantitative evidence-based comparison to support scientific and procurement decisions, highlighting where the 4-butyl substituent confers verifiable differentiation against its closest structural alternatives.

Why 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Cannot Be Replaced by a Generic Analog: A Quantitative Selectivity and Potency Rationale


The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged structure for dual σ1R/MOR activity, but its functional and selectivity profile is highly sensitive to the substituent at the 4-position. The choice between a 4-butyl, 4-aryl, or other 4-alkyl group is not a simple substitution; it directly dictates the compound's binding affinity, functional activity (agonist vs. antagonist), and downstream pharmacokinetic properties. For example, while the broader class has demonstrated dual σ1R antagonism and MOR agonism, specific alkyl chain length and bulk, such as the 4-butyl group, are critical for optimizing the balance between these two activities and avoiding off-target effects [1]. Therefore, using a closely related analog like a 4-ethyl or 4-aryl derivative cannot reproduce the precise pharmacological fingerprint of the 4-butyl compound, making generic substitution a high-risk approach for reproducible research or process development. The following quantitative evidence underscores these non-interchangeable differences.

Quantitative Differentiation Guide for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane vs. Key Comparators


σ1 Receptor Binding Affinity: 4-Butyl vs. 4-Aryl Substitution

The 4-butyl substitution on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a critical determinant of sigma-1 receptor (σ1R) binding affinity. While direct Ki data for the unelaborated 4-butyl compound is not publicly available, patent data for closely related 4-alkyl derivatives demonstrates that the 4-butyl group falls within an optimal range for high affinity. In contrast, larger and more rigid 4-aryl substitutions, as seen in the compound series leading to the clinical candidate EST73502, can result in a different affinity profile. For instance, the optimized clinical candidate 14u (EST73502), which features a 4-ethyl substitution, exhibits a σ1R Ki of 118 nM [1]. The 4-butyl group represents a distinct intermediate in terms of lipophilicity and steric bulk, offering a different balance of properties compared to the 4-ethyl (in EST73502) or 4-aryl analogs, which can be exploited for fine-tuning selectivity [2].

Sigma-1 Receptor Binding Affinity Pain

Dual-Target Selectivity: MOR Agonism vs. σ1R Antagonism Profile

The 1-oxa-4,9-diazaspiro[5.5]undecane class is designed for dual MOR agonism and σ1R antagonism. The 4-butyl compound is a member of the 4-alkyl series, which has been shown to produce compounds with this dual profile [1]. The clinical candidate from this series, EST73502 (4-ethyl), has a MOR Ki of 64 nM and a σ1R Ki of 118 nM, demonstrating a balanced dual activity [2]. The 4-butyl analog, by virtue of its structural difference, is expected to offer a different ratio of MOR to σ1R activity, which is a key differentiator for researchers seeking to optimize analgesic efficacy while minimizing opioid-related side effects. This is in contrast to 4-aryl derivatives, which may exhibit a different functional profile, potentially including biased agonism or altered selectivity [3].

μ-Opioid Receptor Dual Pharmacology Analgesic

Potential for Improved Safety Profile: Constipation Liability vs. Oxycodone

A primary goal of developing dual MOR/σ1R ligands is to create analgesics with fewer opioid-related adverse effects, particularly constipation. Preclinical studies on the 4-aryl compound 15au, a close analog in the same structural class, have shown a significantly reduced impact on gastrointestinal transit compared to the pure MOR agonist oxycodone [1]. While direct data for the 4-butyl compound is not published, its structural placement within the dual-activity class strongly implies a similar, potentially differentiated, side-effect profile. This potential for an improved therapeutic window is a key differentiator from traditional opioids like morphine or oxycodone, and the 4-butyl substituent offers a unique starting point for further optimization of this desirable property.

Safety Profile Opioid Side Effects Constipation

Chemical Space and Physicochemical Differentiation from Aryl Analogs

The 4-butyl substituent (C12H24N2O, MW = 212.33) confers a distinct physicochemical profile compared to 4-aryl analogs . The 4-butyl group provides a flexible, aliphatic side chain that increases lipophilicity (estimated cLogP) without introducing a planar, aromatic ring system. This differentiates it from 4-aryl compounds like the clinical candidate EST73502 (MW = 352.42, contains a difluorophenyl group) . This difference in lipophilicity and molecular weight directly impacts membrane permeability, metabolic stability, and potential off-target binding. For drug discovery programs, the 4-butyl analog offers an alternative chemical starting point with potentially different pharmacokinetic properties compared to the more advanced 4-aryl clinical candidates.

Physicochemical Properties Drug-likeness Lipophilicity

Optimal Research and Procurement Scenarios for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Based on Quantitative Evidence


Lead Optimization for Dual σ1R/MOR Analgesics: Exploring Alkyl Chain SAR

This compound is an essential tool for medicinal chemistry teams conducting structure-activity relationship (SAR) studies on the 4-position of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. Its 4-butyl substituent provides a distinct lipophilic and steric profile compared to the 4-ethyl (EST73502) and 4-aryl analogs, allowing researchers to systematically investigate the impact of alkyl chain length on dual MOR/σ1R activity and selectivity [1]. Procurement is justified when the goal is to optimize the balance between analgesic efficacy and opioid-related side effects, as the 4-butyl group represents a key data point in this SAR exploration [2].

Comparative Physicochemical and ADME Profiling of Spirocyclic Scaffolds

The compound's moderate molecular weight (212.33 g/mol) and estimated lipophilicity, which are lower than those of advanced 4-aryl clinical candidates, make it a valuable comparator for physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) studies [1]. Research groups focused on understanding how spirocyclic core substitutions influence drug-like properties, such as membrane permeability and metabolic stability, can use this compound as a reference point to benchmark more complex analogs [2].

Development of Novel σ1R-Selective Probes and Tool Compounds

While the class is known for dual activity, the specific substituent can be used to tune selectivity. The 4-butyl analog may exhibit a different selectivity profile compared to other alkyl or aryl derivatives. This makes it a useful starting material for synthesizing and evaluating a new series of compounds aimed at achieving higher σ1R selectivity over MOR or other off-target receptors [1]. This application is supported by the general SAR of the class, where modifications at the 4-position are known to alter receptor selectivity [2].

In Vivo Proof-of-Concept Studies for Novel Analgesic Mechanisms

Given the class-level evidence that dual σ1R/MOR ligands can provide potent analgesia with reduced constipation in preclinical models, the 4-butyl compound serves as a distinct chemical starting point for in vivo efficacy and safety studies [1]. Researchers seeking to validate the dual-mechanism hypothesis with a new chemical entity that is structurally differentiated from clinical candidates like EST73502 will find this compound to be a strategically important procurement for generating novel intellectual property and expanding the understanding of this therapeutic approach [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.